molecular formula C7H7N3O3 B14400810 [(4-Aminopyridin-3-yl)amino](oxo)acetic acid CAS No. 89937-91-7

[(4-Aminopyridin-3-yl)amino](oxo)acetic acid

Cat. No.: B14400810
CAS No.: 89937-91-7
M. Wt: 181.15 g/mol
InChI Key: FMQMOKQLMRYORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Aminopyridin-3-yl)aminoacetic acid is an organic compound that features a pyridine ring substituted with an amino group at the 4-position and an oxoacetic acid moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopyridin-3-yl)aminoacetic acid can be achieved through several methods. One common approach involves the condensation of 4-aminopyridine with oxoacetic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or extraction .

Industrial Production Methods

Industrial production of (4-Aminopyridin-3-yl)aminoacetic acid often involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Aminopyridin-3-yl)aminoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds .

Scientific Research Applications

(4-Aminopyridin-3-yl)aminoacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminopyridin-3-yl)aminoacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may block voltage-gated potassium channels, prolonging action potentials and increasing neurotransmitter release at the neuromuscular junction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminopyridin-3-yl)aminoacetic acid is unique due to its combination of an amino group and an oxoacetic acid moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

89937-91-7

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

2-[(4-aminopyridin-3-yl)amino]-2-oxoacetic acid

InChI

InChI=1S/C7H7N3O3/c8-4-1-2-9-3-5(4)10-6(11)7(12)13/h1-3H,(H2,8,9)(H,10,11)(H,12,13)

InChI Key

FMQMOKQLMRYORB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)NC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.